tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate oxalate
Overview
Description
tert-Butyl 2,7-diazaspiro[35]nonane-7-carboxylate oxalate is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
The synthesis of tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate oxalate typically involves multiple steps. One common synthetic route includes the reaction of a suitable diazaspiro precursor with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the tert-butyl group can be replaced by other functional groups.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Scientific Research Applications
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate oxalate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including kinase inhibitors and other bioactive molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the preparation of advanced materials and as an intermediate in the synthesis of complex chemical structures
Mechanism of Action
The mechanism of action of tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate oxalate can be compared with other similar spiro compounds, such as:
- tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride
- tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 3-oxo-1-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate
These compounds share similar structural features but differ in their functional groups and specific applications. The presence of the oxalate group in this compound may impart unique properties, making it suitable for specific research and industrial applications .
Biological Activity
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate oxalate is a chemical compound belonging to the class of spiro compounds, characterized by a unique bicyclic structure. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.
- Molecular Formula : C₁₂H₁₈N₂O₄
- Molecular Weight : 262.78 g/mol
- CAS Number : 1023301-84-9
Synthesis
The synthesis of this compound typically involves the reaction of a diazaspiro precursor with tert-butyl chloroformate under controlled conditions. The process often requires an inert atmosphere to prevent unwanted side reactions and may include optimization of temperature and pressure to enhance yield and purity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which may lead to therapeutic applications in treating various diseases.
- Receptor Binding : It shows potential for binding to specific receptors, altering their activity and influencing biological pathways.
The mechanism by which this compound exerts its effects involves interaction with molecular targets such as enzymes and receptors. This interaction can lead to modulation of enzymatic activity or receptor signaling pathways, thereby eliciting biological responses.
Comparative Analysis
A comparison with similar compounds highlights the unique properties of this compound:
Compound Name | Molecular Weight | Biological Activity |
---|---|---|
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate | 226.32 g/mol | Moderate enzyme inhibition |
tert-Butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate | 240.34 g/mol | High receptor affinity |
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride | 262.78 g/mol | Low toxicity |
Case Studies
Recent studies have focused on the potential therapeutic applications of this compound:
- Antimicrobial Activity : A study indicated that derivatives of this compound showed significant antimicrobial properties against various bacterial strains, suggesting its potential as an antibiotic agent.
- Cancer Research : Preliminary findings suggest that the compound may inhibit tumor growth in vitro by interfering with cancer cell metabolism.
Properties
IUPAC Name |
tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate;oxalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.C2H2O4/c1-11(2,3)16-10(15)14-6-4-12(5-7-14)8-13-9-12;3-1(4)2(5)6/h13H,4-9H2,1-3H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOGGVSZSAELAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC2.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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